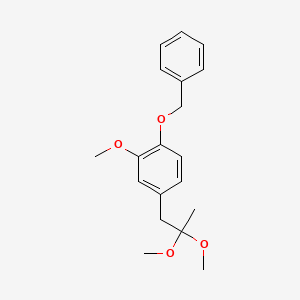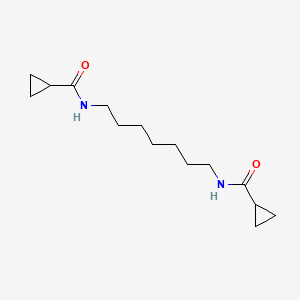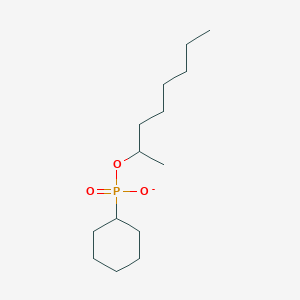
Octan-2-YL cyclohexylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octan-2-YL cyclohexylphosphonate is an organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is notable for its unique structure, which includes an octyl group attached to the phosphorus atom and a cyclohexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octan-2-YL cyclohexylphosphonate typically involves the reaction of cyclohexylphosphonic dichloride with octan-2-ol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous solvents like dichloromethane or toluene
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Octan-2-YL cyclohexylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the octyl or cyclohexyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkoxides, amines
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates.
Scientific Research Applications
Octan-2-YL cyclohexylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other phosphonate compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Octan-2-YL cyclohexylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, preventing the natural substrate from binding and thus blocking the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
- Octylphosphonic acid
- Cyclohexylphosphonic acid
- Octylcyclohexylphosphine oxide
Uniqueness
Octan-2-YL cyclohexylphosphonate is unique due to its dual alkyl and cycloalkyl substitution on the phosphonate group. This structural feature imparts distinct physical and chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
89870-49-5 |
|---|---|
Molecular Formula |
C14H28O3P- |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
cyclohexyl(octan-2-yloxy)phosphinate |
InChI |
InChI=1S/C14H29O3P/c1-3-4-5-7-10-13(2)17-18(15,16)14-11-8-6-9-12-14/h13-14H,3-12H2,1-2H3,(H,15,16)/p-1 |
InChI Key |
NODGPEFYSBRXFO-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC(C)OP(=O)(C1CCCCC1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


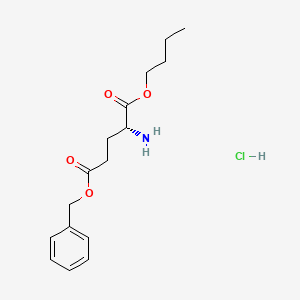
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)


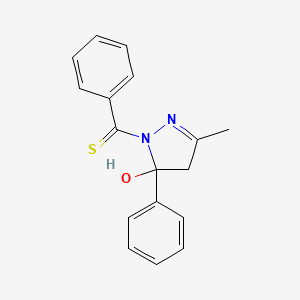


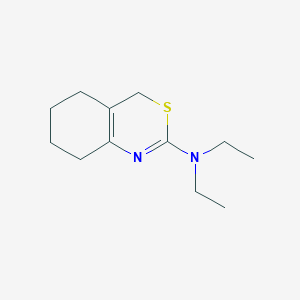
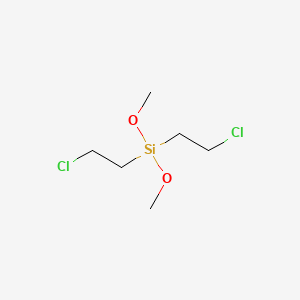
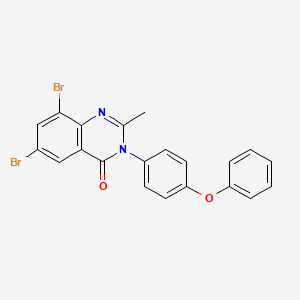
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
